

Divarasib Adipate: A Deep Dive into its Role in Oncogenic Signaling Pathways

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Compound of Interest

Compound Name: *Divarasib adipate*

Cat. No.: *B12387609*

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Introduction

Divarasib adipate (formerly GDC-6036) is a highly potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This specific mutation is a key oncogenic driver in a significant subset of solid tumors, including approximately 13% of non-small cell lung cancers (NSCLC) and 1-3% of colorectal cancers (CRC).[1][2][3][4] Divarasib has demonstrated promising anti-tumor activity in both preclinical and clinical settings, offering a new therapeutic option for patients with KRAS G12C-mutated cancers.[3][5][6][7] This technical guide provides an in-depth overview of divarasib's mechanism of action, its impact on oncogenic signaling pathways, a summary of key quantitative data, and detailed experimental protocols relevant to its evaluation.

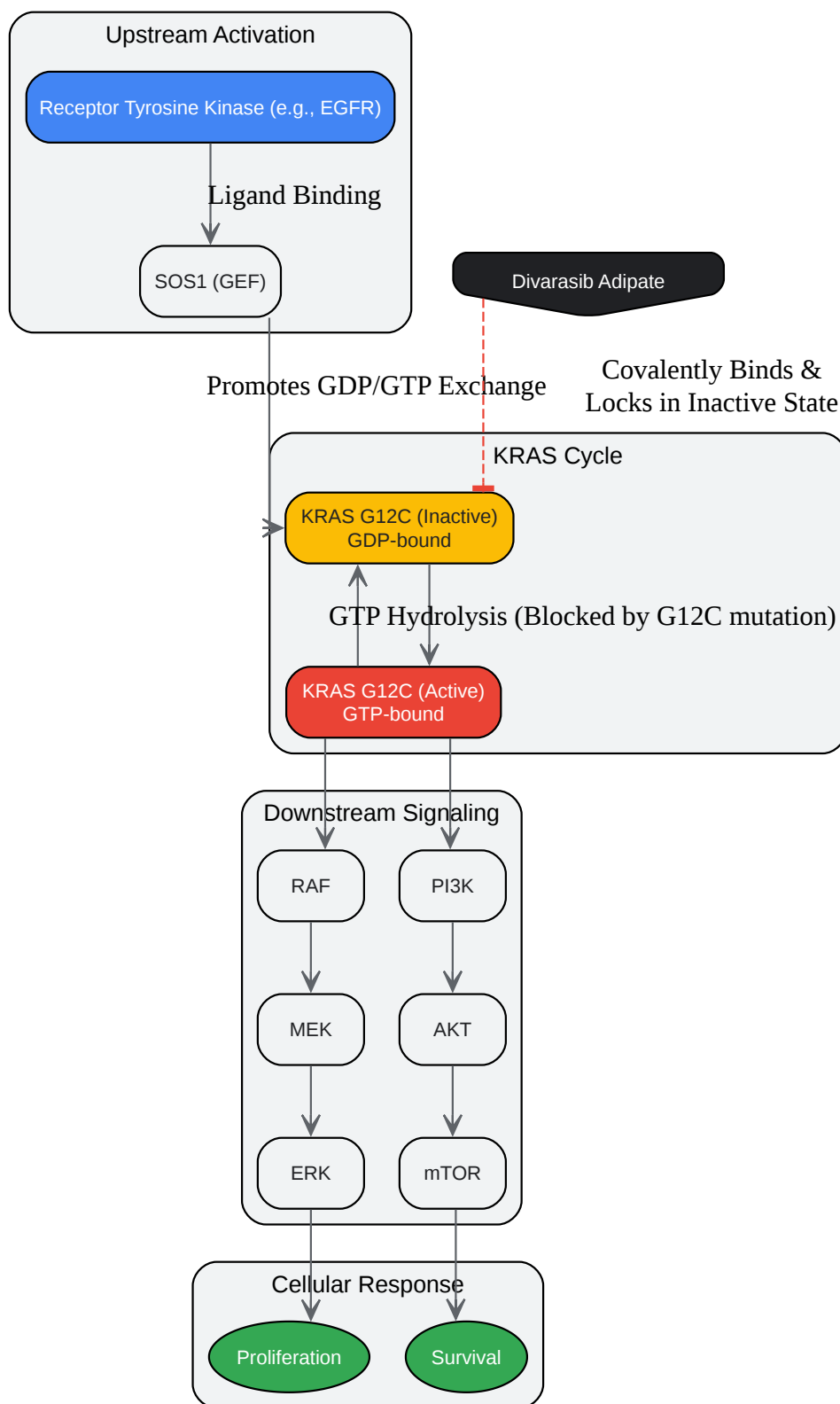
Core Mechanism of Action

Divarasib functions by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1] This covalent modification occurs within the switch-II pocket of the KRAS protein, effectively locking it in an inactive, GDP-bound state.[1][8] By trapping KRAS G12C in this "off" conformation, divarasib prevents the subsequent activation of downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and growth.[6]

Impact on Oncogenic Signaling Pathways

The constitutive activation of KRAS G12C leads to the continuous stimulation of downstream effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell cycle progression, survival, and metabolism. Divarasib's inhibition of KRAS G12C effectively shuts down this aberrant signaling cascade.

The KRAS G12C Signaling Pathway and Divarasib's Point of Intervention



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Divarasib covalently binds to and inactivates the KRAS G12C protein.

Quantitative Data Summary

Divarasib has demonstrated significant potency and efficacy in both preclinical and clinical studies. The following tables summarize key quantitative data.

Preclinical Activity of Divarasib

Parameter	Value	Cell Lines/Models	Reference
IC50	<0.01 μ M	KRAS G12C Mutant Cell Lines	[8]
Selectivity	>18,000-fold for G12C vs. Wild Type	In vitro cell lines	[2][3]
Potency vs. Sotorasib	5 to 20 times more potent	In vitro studies	[2][3][4][6]
Selectivity vs. Sotorasib & Adagrasib	Up to 50 times more selective	In vitro studies	[2][3][4][6]
Tumor Growth Inhibition	Complete inhibition	Multiple KRAS G12C positive xenograft models	[2][3]

Clinical Efficacy of Single-Agent Divarasib (Phase I)

Indication	N	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DOR)	Reference
NSCLC	60	53.4% (95% CI, 39.9-66.7)	13.1 months (95% CI, 8.8-NE)	14.0 months (95% CI, 8.3-NE)	[6] [7] [9] [10]
CRC	55	29.1% (95% CI, 17.6-42.9)	5.6 months (95% CI, 4.1-8.2)	7.1 months (95% CI, 5.5-7.8)	[6] [9] [10]
Other Solid Tumors	22	36% (Partial Response)	Not Reported	Not Reported	[9]

NE: Not Estimable

Safety and Tolerability of Divarasib (Phase I)

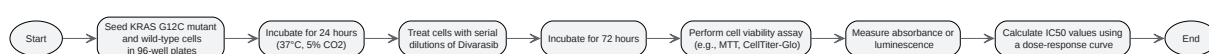
Adverse Event (AE) Profile	Percentage of Patients (N=137)	Notes	Reference
Any Treatment-Related AE	93%	Mostly low-grade and manageable.	[6] [9] [10]
Grade 3 AE	11%	[6] [10]	
Grade 4 AE	1%	[6] [10]	
AEs leading to Dose Reduction	14%	[6] [10]	
AEs leading to Discontinuation	3%	[6] [9] [10]	
Common AEs (any grade)	Nausea (74%), Diarrhea (61%), Vomiting (58%)	Reversible and manageable with supportive care.	[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of KRAS G12C inhibitors like divarasib. Below are representative protocols for key in vitro and in vivo experiments.

Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

This protocol outlines a common method for determining the IC₅₀ of a compound using a cell viability assay.



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Workflow for determining the IC₅₀ of Divarasib.

Methodology:

- Cell Culture: Culture KRAS G12C mutant and wild-type cell lines in appropriate media.
- Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **divarasib adipate** in culture medium.
- Treatment: Treat the cells with the various concentrations of divarasib and include a vehicle control (e.g., DMSO).
- Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
- Viability Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.

- **Data Analysis:** Plot the cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to assess the effect of divarasib on the phosphorylation status of key proteins in the MAPK signaling pathway.

Methodology:

- **Cell Treatment and Lysis:** Treat KRAS G12C mutant cells with divarasib or vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for phosphorylated and total ERK, MEK, and other proteins of interest overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of divarasib in vivo.

Methodology:

- **Cell Implantation:** Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization and Treatment:** Randomize the mice into treatment and control groups. Administer **divarasib adipate** orally to the treatment group and the vehicle to the control group daily.
- **Tumor Measurement:** Measure the tumor volume with calipers at regular intervals.
- **Data Analysis:** Plot the mean tumor volume over time for each group to assess the anti-tumor activity of divarasib. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).

Conclusion

Divarasib adipate is a promising targeted therapy for cancers harboring the KRAS G12C mutation. Its high potency and selectivity, coupled with a manageable safety profile, have been demonstrated in extensive preclinical and early-phase clinical studies. By covalently locking KRAS G12C in its inactive state, divarasib effectively abrogates downstream oncogenic signaling, leading to significant and durable anti-tumor responses. The ongoing and future clinical trials will further delineate its role in the evolving landscape of KRAS-targeted therapies. The experimental protocols provided herein offer a foundational framework for researchers and drug development professionals working to further characterize and build upon the understanding of this important class of inhibitors.

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